molecular formula C9H7N5 B8606624 3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile

3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile

Cat. No.: B8606624
M. Wt: 185.19 g/mol
InChI Key: GCJUVMMZEZIPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of 1-phenyl-3-(pyridine-3-yl)-1H-pyrazol-5-amine with 3-oxo-3-(pyridin-3-yl)propanenitrile and aldehydes in the presence of a catalyst such as graphene oxide . The reaction is carried out in a solvent like choline chloride/glycerol under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of eco-friendly solvents and catalysts are likely to be applied to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole and pyridine derivatives .

Scientific Research Applications

3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

Uniqueness

3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for the synthesis of a wide range of heterocyclic derivatives and for exploring new therapeutic applications .

Properties

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

IUPAC Name

3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C9H7N5/c10-4-7-8(13-14-9(7)11)6-2-1-3-12-5-6/h1-3,5H,(H3,11,13,14)

InChI Key

GCJUVMMZEZIPBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=NN2)N)C#N

Origin of Product

United States

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